3-(2-Aminoethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHHNSMHYCLMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357538 | |
| Record name | 3-(2-Aminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20173-24-4 | |
| Record name | 3-(2-Aminoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Cutting-Edge Synthetic Routes for 3-(2-Aminoethyl)pyridine and its Precursors
The efficient construction of the this compound backbone is paramount for its application in further synthetic endeavors. Modern synthetic chemistry emphasizes the development of sustainable and efficient protocols, including multi-component reactions, to streamline the synthesis of this valuable building block and its derivatives.
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are widely applied to the synthesis of the broader class of pyridine (B92270) derivatives. These reactions often involve the condensation of aldehydes, ketones, active methylene (B1212753) compounds, and an ammonia source to construct the pyridine ring in a single step.
Sustainable approaches to the synthesis of this compound primarily focus on the catalytic hydrogenation of 3-(2-nitroethyl)pyridine or the reductive amination of 3-pyridineacetaldehyde. Catalytic hydrogenation is a well-established green method that utilizes hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to reduce the nitro group to an amine. This method is highly efficient and produces water as the only byproduct.
Reductive amination offers another green pathway, converting a carbonyl group to an amine via an intermediate imine. This one-pot reaction can be performed under mild conditions using various reducing agents and is considered a sustainable method for amine synthesis. The process involves the reaction of an aldehyde or ketone with an amine, followed by reduction of the resulting imine. For the synthesis of this compound, 3-pyridineacetaldehyde would be reacted with ammonia, followed by reduction. The choice of a non-toxic and efficient reducing agent is crucial for the sustainability of this process. wikipedia.org
| Reaction | Reactants | Reagents/Catalysts | Key Features |
| Catalytic Hydrogenation | 3-(2-Nitroethyl)pyridine, H₂ | Pd/C, Raney Ni | High efficiency, water as byproduct |
| Reductive Amination | 3-Pyridineacetaldehyde, NH₃ | Various reducing agents | One-pot reaction, mild conditions |
The primary amino group and the pyridine ring of this compound provide two reactive sites for the synthesis of a diverse range of novel derivatives. The amino group can readily undergo acylation, alkylation, and condensation reactions, while the pyridine nitrogen can be quaternized or the ring can be further substituted.
Recent research has focused on the synthesis of novel pyridine-thiazole hybrid molecules, which have shown potential as anticancer agents. Although not directly starting from this compound, these synthetic strategies highlight the potential for creating complex heterocyclic systems by functionalizing the pyridine core. mdpi.com The synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives has also been a significant area of research. rsc.org These syntheses often involve the cyclization of appropriately substituted pyridine precursors, demonstrating the versatility of the pyridine scaffold in constructing fused heterocyclic systems.
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new transformations. For the synthesis of this compound, the mechanism of reductive amination is a key area of investigation. The reaction proceeds through the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine. This is followed by the reduction of the imine to the corresponding amine. wikipedia.orgyoutube.com The rate-determining step and the role of catalysts in this process are subjects of ongoing research. Density functional theory (DFT) studies have been employed to investigate the mechanism of direct reductive amination, providing insights into the role of catalysts and the reaction intermediates. rsc.org
In the context of catalytic hydrogenation of nitro compounds, the mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. The nature of the catalyst and the reaction conditions can influence the reaction pathway and the selectivity of the reduction.
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound scaffold is a versatile platform for the synthesis of more complex heterocyclic structures with potential biological activities. Two important classes of derivatives that can be synthesized from this scaffold are pyrido[1,2-a]pyrimidin-4-ones and oxazolidinone-bearing pyridine derivatives.
Pyrido[1,2-a]pyrimidin-4-one derivatives are a class of fused heterocyclic compounds with a wide range of biological activities. While direct synthesis from this compound is not commonly reported, analogous structures are synthesized through the reaction of 2-aminopyridines with various reagents. A novel one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines has been described, involving the reaction of isocyanides, dialkyl acetylenedicarboxylates, and N-(2-pyridyl)amides. researchgate.net This approach highlights the potential for multi-component strategies in the synthesis of this class of compounds. The synthesis of pyrido[2,3-d]pyrimidines, another isomeric class, has been extensively reviewed, with many synthetic protocols starting from substituted pyridines. nih.gov
Oxazolidinones are an important class of antibacterial agents. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been reported as a strategy to modify the B-ring of linezolid, a well-known oxazolidinone antibiotic. nih.gov The synthesis typically involves a multi-step sequence starting from a substituted pyridine. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized starting from 2-chloro-5-nitropyridine. nih.gov The key steps involved the introduction of a side chain that is then cyclized to form the oxazolidinone ring. While this synthesis does not directly use this compound, the aminoethyl side chain of the target compound could potentially be utilized to construct the oxazolidinone ring through a different synthetic route, for instance, by reaction with phosgene or its equivalents.
| Derivative Class | General Synthetic Approach | Starting Materials (Examples) |
| Pyrido[1,2-a]pyrimidin-4-ones | Cyclocondensation reactions | 2-Aminopyridines, β-ketoesters, alkynes |
| Oxazolidinone-bearing Pyridines | Multi-step synthesis involving cyclization | Substituted pyridines, epoxides, carbamates |
Formation of Schiff Base Metal Complexes and Organic–Inorganic Hybrids
The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases. These Schiff base ligands, featuring an imine (-C=N-) linkage, are excellent chelating agents for a variety of metal ions. The pyridine nitrogen atom can also participate in coordination, allowing the ligand to bind to metal centers in a bidentate or potentially tridentate fashion. The synthesis of these metal complexes is typically achieved by reacting the pre-formed Schiff base with a metal salt in a suitable solvent orientjchem.org.
While extensive research has been conducted on Schiff base complexes of pyridine derivatives, specific studies detailing the synthesis and crystal structure of Schiff base metal complexes derived directly from this compound are not extensively documented in the reviewed literature. However, the general synthetic route involves the initial formation of the Schiff base by reacting this compound with a suitable carbonyl compound, followed by complexation with a metal salt orientjchem.org. The resulting complexes have potential applications in catalysis and materials science.
The formation of organic-inorganic hybrid materials represents another significant application of this compound. These materials combine the properties of both organic and inorganic components at the molecular level. The amino and pyridine functionalities of this compound allow it to act as a linker or structure-directing agent in the formation of these hybrid frameworks. For instance, it can be incorporated into metal-organic frameworks (MOFs) or layered perovskite structures.
While the rational design and synthesis of porous organic-inorganic hybrid frameworks using various pyridine synthons have been reported, specific examples detailing the use of this compound in the formation of such hybrids are not prevalent in the available literature nih.gov. The principles of self-assembly and coordination chemistry that govern the formation of these materials suggest that this compound could be a valuable component in creating novel hybrid materials with tailored properties.
Synthesis of Tetracyanoquinodimethane Derivatives incorporating this compound Moieties
Tetracyanoquinodimethane (TCNQ) and its derivatives are strong electron acceptors used in the development of organic conductors and charge-transfer complexes. The reaction of amines with TCNQ can lead to the formation of various substitution products with interesting optical and electronic properties nih.gov. The primary amine of this compound is expected to react with TCNQ, potentially leading to mono- or di-substituted derivatives.
The synthetic methodology for reacting amines with TCNQ typically involves a nucleophilic attack of the amine on the TCNQ molecule, followed by the elimination of hydrogen cyanide or other leaving groups nih.gov. This results in the incorporation of the amine moiety into the TCNQ framework.
A thorough review of the scientific literature did not yield specific examples of the synthesis of tetracyanoquinodimethane derivatives incorporating this compound moieties. General methods for the reaction of TCNQ with various amines are known, which could theoretically be applied to this compound nih.gov. Such a reaction would be expected to yield a donor-acceptor molecule with the electron-donating amino-pyridine group attached to the electron-accepting TCNQ core.
Catalytic Applications in Organic Synthesis
The pyridine and amino functionalities of this compound make it and its derivatives promising candidates for applications in catalysis, either as organocatalysts, ligands for metal catalysts, or as cocatalysts.
Role as a Cocatalyst in Advanced Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In some cases, the presence of a cocatalyst can enhance the rate and selectivity of these reactions. Pyridine and its derivatives are known to act as Lewis base catalysts or cocatalysts in various organic transformations.
Despite the potential for the pyridine nitrogen of this compound to act as a Lewis basic site, a detailed search of the chemical literature did not reveal any specific instances of its use as a cocatalyst in advanced cycloaddition reactions. The exploration of its potential in this area remains an open field for research. General principles of pyridine-catalyzed reactions suggest that it could potentially activate substrates or reagents in cycloaddition processes chemrxiv.org.
Metal Complex Catalysis involving this compound Ligands
Metal complexes containing pyridine-based ligands are widely used as catalysts in a vast array of organic reactions. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. This compound can act as a bidentate N,N'-ligand, coordinating to a metal center through both the pyridine and the amino nitrogen atoms.
While the catalytic applications of metal complexes with various amino-pyridine ligands have been reported, for instance, in atom transfer radical polymerization (ATRP) umn.edunsf.gov, specific studies detailing the catalytic activity of metal complexes with this compound as the ligand are not extensively covered in the reviewed literature. The general principles of ligand design in catalysis suggest that complexes of this compound could exhibit interesting catalytic properties, warranting further investigation. For example, chiral salen transition metal complexes are known to be efficient catalysts in various asymmetric transformations nih.gov. A Schiff base derived from this compound could potentially form similar catalytically active complexes.
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic structural modification is a fundamental strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives related to the 3-(2-Aminoethyl)pyridine scaffold, various modifications have been explored to probe their effects on a range of biological activities, from enzyme inhibition to receptor binding.
One key area of investigation has been the modification of substituents on associated ring systems. In a series of 3-(2-amino-ethyl)-5-(alkoxy-benzylidene)-thiazolidine-2,4-dione analogs, which act as substrate-specific ERK1/2 inhibitors, the position of an ethoxy group on the phenyl ring was found to be critical. Shifting the ethoxy substitution from the 4-position to the 2-position significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. This positional isomerization represents a subtle yet impactful modification that can lead to a more potent derivative.
Another common modification strategy involves altering the core heterocyclic structure. In studies on antimalarial 3,5-diaryl-2-aminopyridines, replacing the central pyridine (B92270) ring with a pyrazine (B50134) ring led to a new series of analogs with potent oral antimalarial activity. Conversely, other alterations to the pyridine core or modifications to the 2-amino group resulted in a loss of activity, highlighting the specific structural requirements for antiplasmodial action.
Modifications to the side chains and functional groups also play a significant role. For analogs of 3-(2-aminoethoxy)pyridine, a potent nicotinic receptor agonist, substitutions at the 5' and 6' positions of the pyridine ring were synthesized and evaluated for their binding affinity. These substitutions resulted in a wide range of binding affinities (Kᵢ values from 0.076 to 319 nM), with a 5'-vinyl-6'-chloro substituted analog showing the highest potency. This demonstrates that even small additions to the pyridine ring can dramatically influence receptor interaction.
General SAR studies on broader classes of pyridine derivatives have shown that the presence and position of certain functional groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. In contrast, the addition of halogen atoms or other bulky groups often leads to lower biological activity. nih.gov
| Parent Scaffold/Series | Structural Modification | Biological Target/Activity | Impact on Activity | Reference |
|---|---|---|---|---|
| 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione | Shift of ethoxy group from 4- to 2-position on the phenyl ring | ERK1/2 Inhibition / Antiproliferative | Significant improvement in functional activities | |
| 3-(2-aminoethoxy)pyridine | Substitution at 5' and 6' positions of the pyridine ring | Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | Varied binding affinities (Ki from 0.076 to 319 nM); 5'-vinyl-6'-chloro analog was most potent | nih.gov |
| 3,5-diaryl-2-aminopyridines | Replacement of the pyridine core with a pyrazine ring | Antimalarial (antiplasmodial) | Led to a novel series with potent oral antimalarial activity | researchgate.net |
| General Pyridine Derivatives | Addition of -OMe, -OH, -NH2 groups | Antiproliferative | Enhanced activity | nih.gov |
| General Pyridine Derivatives | Addition of halogen atoms or bulky groups | Antiproliferative | Lowered activity | nih.govnih.gov |
Conformational Analysis and Stereochemical Considerations in SAR
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. nih.gov For flexible molecules like this compound, which features a rotatable ethylamine (B1201723) side chain, conformational analysis is essential to understand how it orients itself to interact with a biological target. The specific spatial arrangement of atoms can facilitate or hinder the formation of key interactions, such as hydrogen bonds or hydrophobic contacts, within a receptor's binding site.
Stereochemistry plays a pivotal role, particularly when a molecule is chiral. nih.gov While this compound itself is not chiral, the introduction of substituents on the ethylamine chain or the pyridine ring can create stereocenters, leading to different stereoisomers (enantiomers and diastereomers). These isomers, despite having the same chemical formula and connectivity, can exhibit profoundly different pharmacological and pharmacokinetic properties. nih.gov
The interaction between a small molecule and a biological target, such as an enzyme or receptor, is inherently three-dimensional and stereospecific, as these targets are themselves chiral entities composed of L-amino acids. Consequently, one stereoisomer may fit perfectly into a binding site and elicit a strong biological response, while another may bind weakly or not at all. researchgate.net
Research on other chiral compounds has demonstrated that stereochemistry can be the primary driver for potency. nih.gov Furthermore, it can significantly affect drug transport and uptake into cells, which can be a stereoselective process. nih.govresearchgate.net For instance, studies on certain isomers have shown that only those with a specific stereochemistry (e.g., (5S, αS)) display significant biological activity, suggesting that their transport across cell membranes is mediated by stereoselective systems like L-amino acid transporters. nih.govresearchgate.net This implies that for chiral derivatives of this compound, the observed biological activity may depend not only on the interaction with the ultimate target but also on stereoselective absorption and distribution. nih.gov Therefore, a thorough SAR study must consider the specific spatial arrangement and chirality of the molecules to rationalize activity differences and guide the design of more effective and selective therapeutic agents.
Molecular Docking and Binding Affinity Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is instrumental for investigating the interaction between a ligand, such as a this compound derivative, and its target protein at the molecular level. These studies provide valuable insights into the binding modes, affinities, and specific interactions that govern the ligand's biological activity.
Docking simulations have been successfully applied to various pyridine derivatives to elucidate their mechanism of action. For instance, in a study of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, molecular docking was used to investigate their interactions within the active site of the HepG2 cancer protein (PDB code: 4MMH). The results revealed key hydrogen bonding interactions and helped to correlate the calculated binding affinities (docking scores) with the observed biological activities. The analysis showed that compound C3 in the series had the highest activity, which was supported by its strong docking score.
In another study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, molecular docking was performed against the α-amylase enzyme. The results indicated that the synthesized compounds possessed favorable inhibitory properties, with one derivative exhibiting a strong docking score of -7.43 kcal/mol. Similarly, investigations into cyanopyridone derivatives as potential anticancer agents involved docking simulations with VEGFR-2 and HER-2 enzymes to understand their dual inhibitory action. These studies help to rationalize the potent antitumor activity observed and guide further optimization of the compounds.
These computational investigations are crucial for understanding the structural basis of a ligand's activity and for the rational design of new, more potent inhibitors.
| Compound Series | Specific Compound Example | Target Protein (PDB Code) | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridines | Compound C3 | HepG2 cancer protein (4MMH) | -6.8 | nih.gov |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitriles | Compound 4e | α-Amylase (4W93) | -7.43 | nih.gov |
| Cyanopyridones | Compound 5a | VEGFR-2 | -10.32 | nih.gov |
| Cyanopyridones | Compound 5e | VEGFR-2 | -10.75 | nih.gov |
| Cyanopyridones | Compound 5a | HER-2 (3RCD) | -6.85 | nih.gov |
| Cyanopyridones | Compound 5e | HER-2 (3RCD) | -7.14 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are essential tools in modern drug discovery for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. QSAR models are built by correlating molecular descriptors (physicochemical properties or theoretical values) with experimental biological activity.
For pyridine derivatives, both 2D and 3D-QSAR approaches have been employed to guide the design of new therapeutic agents. A 2D-QSAR study, for example, was conducted on a series of newly synthesized pyridine-3-carbonitriles to understand their vasorelaxant activity. This type of model helps to identify key structural features and physicochemical properties that are statistically correlated with the observed biological effect.
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how the 3D properties of molecules influence their activity. These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a series of aligned molecules and correlate these fields with their biological activities.
For instance, 3D-QSAR models were developed for a set of thienopyridine analogues that inhibit IKKβ. The resulting CoMFA model showed a high cross-validated coefficient (q²) of 0.671 and a non-cross-validated coefficient (r²) of 0.989, indicating a robust and predictive model. Similarly, a CoMSIA model for the same series yielded a q² of 0.646 and an r² of 0.950. In another study on pyridin-2-one derivatives as mIDH1 inhibitors, CoMFA and CoMSIA models also demonstrated excellent predictive ability, with q² values of 0.765 and 0.770, respectively. The contour maps generated from these models visually guide chemists by indicating where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) are likely to increase or decrease biological activity.
| Compound Series | QSAR Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Finding/Field Contribution | Reference |
|---|---|---|---|---|---|
| Thienopyridine analogues (IKKβ inhibitors) | CoMFA | 0.671 | 0.989 | Model showed good predictive capability. | nih.gov |
| Thienopyridine analogues (IKKβ inhibitors) | CoMSIA | 0.646 | 0.950 | Contributions from steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields were analyzed. | nih.gov |
| Pyridin-2-one derivatives (mIDH1 inhibitors) | CoMFA | 0.765 | 0.980 | Steric field contribution: 58.2%; Electrostatic field: 41.8%. | nih.gov |
| Pyridin-2-one derivatives (mIDH1 inhibitors) | CoMSIA | 0.770 | 0.997 | Model showed excellent predictive ability. | nih.gov |
| Pyridine-3-carbonitriles (Vasorelaxant agents) | 2D-QSAR | Not specified | Not specified | A statistically significant model was generated to guide further design. | nih.gov |
Mechanistic Studies of Biological Interactions
Molecular Mechanisms of Action at Receptor Sites
The interaction of 3-(2-Aminoethyl)pyridine with various biological targets is a subject of scientific inquiry. The following subsections detail the current understanding of its molecular mechanisms at specific receptor sites.
Interaction with Histamine Receptors (H1, H3, H4)
Currently, there is a lack of specific data in the scientific literature detailing the direct interaction and binding affinities of this compound with histamine H1, H3, and H4 receptors. While the structural similarity to histamine might suggest a potential for interaction, no dedicated studies have been found to confirm or quantify this.
Ligand Binding to Nicotinic Cholinergic Receptors (α4β2)
Analogs of this compound have been identified as ligands for the α4β2 nicotinic cholinergic receptors (nAChRs). Research suggests that these analogs likely adopt a different orientation within the receptor's binding site when compared to the binding of correspondingly substituted nicotine analogs documentsdelivered.com. The α4β2 nAChR is a key receptor in the central nervous system, involved in processes such as learning, memory, and attention. The binding of ligands to this receptor is complex, involving a cation-π interaction with a tryptophan residue and hydrogen bonding with the protein backbone nih.gov. While specific binding affinity (Ki) values and the functional nature (agonist or antagonist) of this compound itself at the α4β2 receptor are not extensively detailed, the established interaction of its analogs underscores its potential as a modulator of this significant receptor subtype.
Table 1: Binding Affinities of Selected Ligands for α4β2 Nicotinic Cholinergic Receptors
| Compound | Binding Affinity (Ki, nM) | Receptor Subtype Specificity |
| Nicotine | 1.68 | High affinity for α4β2 |
| Acetylcholine (B1216132) | 19.2 | Endogenous agonist |
| Nifrolene | 0.36 | High affinity for α4β2 |
| Nifzetidine | 0.67 | High affinity for α4β2 |
This table presents data for related compounds to provide context for potential binding affinities at the α4β2 nAChR. Data for this compound is not currently available.
Activation Mechanisms of Human Carbonic Anhydrase II (hCA II)
While direct studies on this compound are limited, research on its isomer, 2-(2-Aminoethyl)pyridine (B145717), provides significant insight into the activation mechanism of human carbonic anhydrase II (hCA II). This enzyme plays a crucial role in various physiological processes. The activation of hCA II by 2-(2-Aminoethyl)pyridine is a promising area of research. Studies indicate that the activation process is an exergonic reaction. The transition state of this reaction resembles the reactant, and it is characterized by a notably low imaginary frequency and barrier height. This low energy barrier facilitates the activation of hCA II at physiological temperatures.
Investigation of DNA-Methylating Properties and Cytotoxic Activity
There is no direct scientific evidence to suggest that this compound possesses DNA-methylating properties. However, the cytotoxic potential of various pyridine (B92270) derivatives has been a subject of investigation. Studies have shown that certain pyridine derivatives exhibit cytotoxic effects against a range of cancer cell lines nih.govnih.gov. For instance, novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives have demonstrated cytotoxic activity against MCF-7 and HeLa cell lines nih.gov. Similarly, other synthesized pyridine derivatives have shown significant cytotoxic effects against various tumor cell lines, including the prostate cancer (PC3) cell line nih.gov. The antiproliferative activity of pyridine derivatives is influenced by the presence and position of various functional groups, such as -OMe, -OH, -C=O, and -NH2 sigmaaldrich.com. While these findings relate to derivatives, they suggest that the pyridine scaffold can be a component of cytotoxic compounds. The specific cytotoxic activity of this compound itself has not been extensively characterized.
Table 2: Cytotoxic Activity of Selected Pyridine Derivatives
| Derivative Class | Cell Line(s) | Observed Effect |
| 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-ones | MCF-7, HeLa | Cytotoxic activity |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Prostate (PC3), Cervical | Superior cytotoxicity compared to 5-fluorouracil |
| Imidazo[1,2-a] pyridines | Breast (MCF-7) | Potent CDK2 inhibitory and anti-carcinogenic activity |
This table highlights the cytotoxic potential of various pyridine-containing compounds. Specific data for this compound is not available.
Cellular and Molecular Responses to this compound Derivatives
Reactive Oxygen Species (ROS) Formation
There is currently no specific scientific data available that directly links this compound or its derivatives to the formation of Reactive Oxygen Species (ROS). ROS are chemically reactive species containing oxygen, and their role in cellular signaling and pathophysiology is well-established. While some pyridine-containing compounds have been studied in the context of oxidative stress, the specific effect of this compound on ROS production remains an uninvestigated area.
Inhibition of Biofilm Formation and Drug Resistance Development
Currently, there is a notable absence of specific research in publicly available scientific literature detailing the direct effects of this compound on the inhibition of biofilm formation or the development of drug resistance in microorganisms. While the broader class of pyridine derivatives has been a subject of interest in the development of antimicrobial agents, specific studies focusing on the 2-(pyridin-3-yl)ethan-1-amine structure in this context have not been identified.
The development of novel strategies to combat biofilm-related infections and antibiotic resistance is a critical area of research. Biofilms are complex communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents and the host immune system. Research into biofilm inhibition often explores compounds that can interfere with microbial adhesion, disrupt the biofilm matrix, or interfere with intercellular communication systems like quorum sensing.
Similarly, the mechanisms of drug resistance, such as enzymatic degradation of drugs, modification of drug targets, and active efflux of drugs from the cell, are significant challenges in modern medicine. While numerous pyridine-containing compounds have been investigated for their antibacterial properties, the specific activity and mechanistic pathways of this compound in overcoming these resistance mechanisms remain to be elucidated through dedicated scientific investigation.
Effects on Cell Cycle Progression
There is no specific information available in the current scientific literature regarding the effects of this compound on cell cycle progression. Studies on the impact of chemical compounds on the cell cycle are fundamental in fields such as oncology and toxicology to understand their potential as therapeutic agents or to assess their safety.
Research in this area typically involves treating cell lines with the compound of interest and analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2, M) using techniques like flow cytometry. While some complex heterocyclic compounds containing a pyridine moiety, such as certain thieno[3,2-b]pyridine derivatives, have been shown to alter the cell cycle profile in human tumor cell lines, these findings cannot be directly extrapolated to the simpler structure of this compound. The specific interactions of this compound with the cellular machinery that governs cell cycle checkpoints and progression have not yet been a subject of published research.
Comparative Biological Studies with Related Heteroarylethylamines
This compound belongs to the chemical class of heteroarylethylamines, a group of compounds that includes many biologically significant molecules characterized by a heteroaromatic ring linked to an ethylamine (B1201723) side chain. Notable examples of related compounds include the neurotransmitter histamine (which has an imidazole (B134444) ring) and tryptamine (B22526) derivatives like serotonin (which feature an indole ring).
The biological activity of heteroarylethylamines is highly dependent on the nature and substitution pattern of the heteroaromatic ring. For instance, the positional isomer of the title compound, 2-(2-Aminoethyl)pyridine, is known to act as a selective agonist for the H1 histamine receptor. This specificity highlights how the placement of the ethylamine side chain on the pyridine ring is a critical determinant of its pharmacological profile.
Despite the structural similarities to other well-studied biogenic amines and synthetic compounds, there is a lack of published comparative biological studies that directly evaluate the activity of this compound alongside other related heteroarylethylamines. Such studies would be invaluable for elucidating the structure-activity relationships within this chemical class and for identifying the unique biological properties of the 3-pyridyl isomer. Research in this area could explore and compare the affinities for various receptors, enzyme inhibition profiles, and other pharmacological effects to better understand the biological role of this compound.
Applications in Medicinal Chemistry and Materials Science Research
Medicinal Chemistry Research Applications
In the realm of medicinal chemistry, derivatives of 3-(2-Aminoethyl)pyridine are being explored for their therapeutic potential across various disease areas. The strategic modification of this core structure has led to the discovery of compounds with promising biological activities.
Development of Anti-Tumor Agents and Related Mechanistic Studies
The pyridine (B92270) nucleus is a key feature in numerous compounds investigated for their anti-cancer properties. researchgate.netrrpharmacology.ru Research has focused on synthesizing novel pyridine derivatives that can act as potent anti-proliferative agents. For instance, a series of pyridine-ureas were synthesized and evaluated for their ability to inhibit the growth of breast cancer cell lines. mdpi.comfrontiersin.org Two compounds, 8b and 8e , demonstrated significant anti-proliferative activity against a panel of 58 cancer cell lines, with mean growth inhibitions of 43% and 49%, respectively. frontiersin.org These compounds were found to inhibit VEGFR-2, a key receptor involved in angiogenesis, with IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively. frontiersin.org
In another study, novel pyridine-thiazole hybrid molecules were synthesized and screened for their cytotoxic effects on various tumor cell lines. rrpharmacology.ru Compound 3 , 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, exhibited high antiproliferative activity, particularly in HL-60 cells (acute human promyelocytic leukemia), with an IC50 of 0.57 µM. rrpharmacology.ru Notably, this compound showed selectivity for cancer cells, with an IC50 greater than 50 µM in normal human cell lines. rrpharmacology.ru Further investigation suggested that the mechanism of action for these derivatives may involve the induction of genetic instability in tumor cells. rrpharmacology.ru While these studies focus on pyridine derivatives rather than this compound itself, they highlight the potential of the pyridine scaffold in the design of new anti-tumor agents.
Antibacterial and Antifungal Activity of Derivatives
Derivatives of pyridine have shown considerable promise as antimicrobial agents. A variety of novel pyridine compounds have been synthesized and tested against different strains of bacteria and fungi, demonstrating a broad spectrum of activity.
In one study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and evaluated for their in vitro antibacterial activity. fishersci.com Compounds 21b, 21d, 21e, and 21f exhibited strong antibacterial activity against five Gram-positive bacteria, comparable to the drug linezolid. fishersci.com Another study reported on the synthesis of 2-aminopyridine (B139424) derivatives and their assessment for antibacterial activity. researchgate.net Compound 2c showed the highest activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with a minimum inhibitory concentration (MIC) of 0.039 µg·mL−1. researchgate.net
With respect to antifungal activity, fifteen novel pyridine carboxamide derivatives were synthesized and evaluated. drugbank.comacs.org Compound 3f , 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed significant in vivo antifungal activity against Botrytis cinerea. drugbank.com Its inhibitory activity against the succinate (B1194679) dehydrogenase (SDH) enzyme from B. cinerea was found to be comparable to the commercial fungicide thifluzamide. drugbank.com Furthermore, other research has identified pyridine derivatives with potent activity against Candida albicans. patsnap.comnih.gov For example, compound 3b showed activity equivalent to miconazole (B906) against C. albicans with a MIC of 25 μg/ml. patsnap.com
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Compound 2c (a 2-aminopyridine derivative) | S. aureus, B. subtilis | MIC = 0.039 µg·mL−1 | researchgate.net |
| Compound 3f (a pyridine carboxamide derivative) | Botrytis cinerea | Similar in vivo activity to thifluzamide | drugbank.com |
| Compound 3b (a pyridine carbonitrile derivative) | Candida albicans | MIC = 25 µg/ml (equivalent to miconazole) | patsnap.com |
| Compounds 21b, 21d, 21e, 21f (3-(pyridine-3-yl)-2-oxazolidinone derivatives) | Gram-positive bacteria | Strong activity, similar to linezolid | fishersci.com |
Neuroprotective Compound Development and Mechanisms
The pyridine scaffold is also being investigated for its neuroprotective potential. Researchers have synthesized and tested various pyridine derivatives for their ability to protect neuronal cells from damage. One study focused on a novel hydroxypyridine compound, 3-EA, and its effects against ischemic damage both in vitro and in vivo. nih.gov This compound demonstrated significant short-term anti-ischemic activity, which was attributed to its antioxidant properties and its ability to target both necrotic and apoptotic cell death pathways. nih.gov The neuroprotective mechanism of 3-EA was found to involve the modulation of gene expression related to apoptosis and oxidative stress. nih.gov Specifically, it induced the overexpression of anti-apoptotic genes such as BCL-2, STAT3, and SOCS3, while suppressing genes that regulate necrosis and inflammation. nih.gov
Another area of research involves tricyclic pyridine alkaloids isolated from Fusarium lateritium SSF2. nih.gov One such compound, 4,6'-anhydrooxysporidinone, was shown to protect HT22 hippocampal neuronal cells from glutamate-induced cytotoxicity. nih.gov Its protective effects were linked to the reduction of intracellular reactive oxygen species (ROS), prevention of mitochondrial membrane depolarization, and inhibition of apoptosis. nih.gov These findings suggest that pyridine-based structures could serve as a foundation for the development of new neuroprotective agents for conditions involving neuronal cell death.
Potential in Treating Vestibular Disorders (e.g., Meniere's Disease via Betahistine (B147258) analogs)
This compound is structurally related to betahistine, a drug commonly used in the management of Meniere's disease. Meniere's disease is a disorder of the inner ear that can lead to vertigo, tinnitus, and hearing loss. tcichemicals.com It is thought that betahistine works by increasing cochlear blood flow, which may help to reduce the endolymphatic hydrops associated with the disease. nih.gov
A key area of research has been the investigation of betahistine's metabolites. One of its major metabolites is aminoethylpyridine. A study conducted on guinea pigs demonstrated that both betahistine and its metabolites, aminoethylpyridine and hydroxyethylpyridine, caused a significant increase in cochlear blood flow compared to a placebo. mdpi.comnih.govnih.gov Notably, the effect of aminoethylpyridine on increasing cochlear blood flow was found to be the greatest among the tested compounds. mdpi.comnih.govnih.gov This research suggests that the therapeutic effects of betahistine may be, in part, mediated by its active metabolites, highlighting the potential of aminoethylpyridine and related structures in the development of treatments for vestibular disorders.
Investigations in Alzheimer's Disease Drug Discovery
The pyridine scaffold is a promising structural motif in the search for new treatments for Alzheimer's disease (AD). drugbank.com AD is a neurodegenerative disorder characterized by the aggregation of amyloid-β (Aβ) peptide and the hyperphosphorylation of tau protein. nih.gov Pyridine analogues are being explored as potential therapeutic leads that can target these pathological hallmarks. drugbank.com
Several studies have focused on the design and synthesis of pyridine derivatives with anti-Alzheimer's properties. For example, various thieno[2,3-b]pyridine (B153569) amine derivatives have been synthesized as analogues of tacrine, an early Alzheimer's drug. mdpi.com Among these, compounds 5e and 5d showed potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with IC50 values of 1.55 µM and 0.23 µM, respectively. mdpi.com These enzymes are key targets in current Alzheimer's therapy. Further investigations revealed that these compounds also inhibit Aβ aggregation and β-secretase 1, and exhibit neuroprotective effects. mdpi.com
Another pyridine amine derivative, PAT (3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide), has been shown to inhibit both self- and metal-induced Aβ aggregation. nih.gov In vivo studies using a transgenic C. elegans model demonstrated that PAT could alleviate Aβ-induced paralysis and reduce the production of reactive oxygen species. nih.gov Furthermore, in an APP/PS1 mouse model of AD, PAT was found to significantly improve memory and cognitive ability. nih.gov These findings underscore the potential of pyridine-based compounds as lead structures for the development of novel anti-AD drugs.
Materials Science Research Applications
Beyond its applications in medicinal chemistry, this compound and its derivatives are also finding utility in the field of materials science. The nitrogen atom in the pyridine ring can coordinate with metal ions, making these compounds excellent ligands for the formation of metal complexes with interesting properties. researchgate.net
One notable application is in the development of 2D metal-organic hybrid perovskites. patsnap.comnih.gov These materials are of interest for their potential use in solar absorbers due to their enhanced moisture stability compared to their 3D counterparts. patsnap.comnih.gov In one study, a new hybrid material was synthesized using 2-(2-ammonioethyl)pyridine, forming a 2D hybrid with the composition (2-AEP)2PbI4. patsnap.comnih.gov The structure of this material features a unique face-to-face stacking of the organic layers, which promotes π-π interactions between the pyridyl rings. patsnap.comnih.gov This arrangement has the potential to improve charge transport properties, which is a key challenge in the development of efficient solar devices. patsnap.com
Another potential application of pyridine derivatives in materials science is as corrosion inhibitors. Certain Mannich base corrosion inhibitors containing a pyridine ring have been synthesized and shown to effectively protect N80 steel in acidic environments. These compounds adsorb onto the steel surface, forming a protective film that inhibits both anodic dissolution and cathodic hydrogen evolution. The adsorption mechanism is believed to be chemical in nature, highlighting the strong interaction between the pyridine derivative and the metal surface.
Coordination Polymers and Hybrid Materials Development
The bifunctional nature of this compound, possessing both a pyridine ring and an amino group, allows it to act as a versatile ligand in the construction of coordination polymers and hybrid organic-inorganic materials. While research on the 2- and 4-isomers of aminoethylpyridine is more prevalent, the principles of coordination chemistry suggest similar potential for the 3-isomer in forming diverse and functional materials.
In the realm of hybrid materials, lead iodide perovskites have garnered significant attention for their exceptional optoelectronic properties. The incorporation of organic cations, such as protonated aminoethylpyridine derivatives, can lead to the formation of 2D hybrid perovskites with improved stability compared to their 3D counterparts. Research on 2-(2-Aminoethyl)pyridine (B145717) has demonstrated its role as a spacer cation in forming 2D lead iodide hybrids with the general formula (A)₂PbI₄, where 'A' is the organic cation. nih.govacs.org These materials consist of layers of corner-sharing PbI₆ octahedra separated by bilayers of the organic cations. nih.govacs.org The orientation and packing of the organic cations within the interlayer space are crucial in determining the electronic and optical properties of the material. Studies on (2-AEP)₂PbI₄ have revealed a face-to-face stacking of the pyridyl rings, which is believed to promote π-π interactions and could potentially enhance charge transport through the organic layers. nih.govacs.org
The structural diversity of these hybrid materials is further highlighted by the influence of the protonation state of the aminoethylpyridine ligand. Depending on the synthesis conditions, different phases can be obtained, which can impact the material's performance in devices. nih.gov While specific studies on this compound in this context are limited, the fundamental principles established with its isomers suggest its potential for creating novel hybrid materials with tailored properties for various applications.
Table 1: Crystallographic Data for a Representative 2D Lead Iodide Hybrid with an Aminoethylpyridine Isomer
| Parameter | (2-AEP)₂PbI₄ |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 21.056(4) |
| b (Å) | 8.016(2) |
| c (Å) | 19.988(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 3374.9(13) |
Data for (2-AEP)₂PbI₄ is presented as an illustrative example of a hybrid material incorporating an aminoethylpyridine isomer. nih.gov
Application in Organic Solar Cells and Optoelectronic Devices
Pyridine-containing compounds are widely utilized in the field of organic electronics due to their electron-deficient nature, which facilitates electron transport. While direct applications of this compound in organic solar cells (OSCs) and optoelectronic devices are not extensively documented in dedicated studies, the broader class of pyridine derivatives has shown significant promise in these areas. These compounds are often employed as electron transporting materials (ETMs) or as interfacial layers to improve device performance and stability. scientific.net
In the context of perovskite solar cells (PSCs), pyridine derivatives can be used to passivate defects at the perovskite surface and grain boundaries. The lone pair of electrons on the pyridine nitrogen can coordinate to undercoordinated lead ions, which are common defect sites in perovskite films. This passivation can reduce non-radiative recombination and improve the open-circuit voltage (VOC) and fill factor (FF) of the solar cell. The amino group in this compound could also play a role in surface passivation through hydrogen bonding interactions.
Furthermore, pyridine-based compounds have been investigated as components of hole-transporting materials (HTMs) and as additives in the hole-transporting layer (HTL). Their ability to form Lewis acid-base adducts can influence the energy levels at the perovskite/HTL interface, leading to more efficient hole extraction. scientific.net The incorporation of pyridine moieties can also enhance the morphological and thermal stability of the HTL.
While specific research on this compound is needed to elucidate its precise role and effectiveness, the known functions of related pyridine derivatives in organic solar cells suggest several potential applications for this compound. Its bifunctional nature could allow for unique interactions at interfaces, potentially leading to improved device performance and longevity.
Table 2: Performance of an Organic Solar Cell Utilizing a Pyridine-Based Electron Transporting Layer
| Device Parameter | Conventional ETL (BCP) | Pyridine-Based ETL (TmPyPB) |
| Power Conversion Efficiency (PCE) (%) | ~5.0 | 6.3 |
| Open-Circuit Voltage (VOC) (V) | 0.88 | 0.92 |
| Short-Circuit Current (JSC) (mA/cm²) | 10.7 | 12.9 |
| Fill Factor (FF) (%) | 53 | 53 |
This table presents data for a representative organic solar cell to illustrate the impact of a pyridine-containing electron transporting layer (ETL) compared to a conventional material. BCP = 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline; TmPyPB = 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene.
Magnetic and Fluorescent Materials Development
The development of novel magnetic and fluorescent materials is crucial for advancements in data storage, sensing, and bioimaging. The versatile coordination chemistry of pyridine derivatives, including this compound, makes them attractive ligands for the synthesis of metal complexes with interesting magnetic and photoluminescent properties.
In the field of molecular magnetism, the ability of ligands to mediate magnetic exchange interactions between metal centers is of paramount importance. While specific studies on this compound-based magnetic materials are not widely reported, research on copper(II) complexes with the isomeric 2-(2-Aminoethyl)pyridine has demonstrated the potential of this ligand class to form magnetically interesting structures. acs.org The coordination of the pyridine and amino groups to different metal ions can create bridged structures, and the nature of this bridging pathway influences the sign and magnitude of the magnetic coupling.
For the development of fluorescent materials, lanthanide complexes are of particular interest due to their sharp, line-like emission bands and long luminescence lifetimes. The organic ligand in these complexes plays a crucial role as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits light. Pyridine-containing ligands are effective antennas for sensitizing the luminescence of lanthanide ions such as europium(Eu³⁺) and terbium(Tb³⁺). The nitrogen atom of the pyridine ring can coordinate to the lanthanide ion, facilitating this energy transfer process. nih.govnih.gov
Furthermore, derivatives of aminoethylpyridine have been utilized in the design of fluorescent probes for the detection of metal ions. semanticscholar.org These sensors often operate via a "turn-on" or "turn-off" fluorescence mechanism upon binding to a specific metal ion. The selectivity and sensitivity of these probes can be tuned by modifying the structure of the ligand. The combination of the pyridine and amino functionalities in this compound provides a platform for the design of such chemosensors.
Table 3: Luminescent Properties of a Representative Europium Complex with a Pyridine-Containing Ligand
| Property | Value |
| Excitation Maximum (λex) | ~350 nm |
| Emission Maxima (λem) | 579, 592, 615, 652, 698 nm |
| Principal Emission Peak | 615 nm (⁵D₀ → ⁷F₂) |
| Luminescence Lifetime (τ) | In the order of milliseconds |
This table provides typical luminescent properties for a europium(III) complex sensitized by a pyridine-containing organic ligand, illustrating the characteristic sharp emission lines. nih.gov
Advanced Analytical and Computational Research Techniques
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of 3-(2-Aminoethyl)pyridine, offering insights into its atomic connectivity, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the chemical environments of its constituent atoms. While complete spectral datasets are found in specialized databases, the expected chemical shifts can be predicted based on the known electronic effects of the pyridine (B92270) ring and the ethylamine (B1201723) side chain.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethylamine group.
Pyridine Protons: The four protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C2 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The protons at C4, C5, and C6 would resonate at slightly higher fields, with their exact shifts and coupling patterns (doublets, triplets, or doublet of doublets) determined by their positions relative to the nitrogen and the ethylamine substituent.
Ethylamine Protons: The two methylene (B1212753) groups (-CH₂-) of the ethylamine side chain would appear as two distinct triplets in the upfield region. The methylene group attached to the pyridine ring (Ar-CH₂) is expected around δ 2.7-3.0 ppm, while the methylene group adjacent to the amino group (-CH₂-NH₂) would likely appear at a similar or slightly more downfield shift.
Amine Protons: The two protons of the primary amine (-NH₂) would typically produce a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton.
Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons, typically in the δ 120-150 ppm range. The C2 and C6 carbons, being closest to the nitrogen, are generally the most deshielded.
Ethylamine Carbons: Two signals in the aliphatic region (δ 30-45 ppm) would correspond to the two methylene carbons of the ethylamine side chain.
¹⁵N NMR: Nitrogen-15 NMR would show two signals corresponding to the two distinct nitrogen environments: the sp²-hybridized nitrogen within the pyridine ring and the sp³-hybridized nitrogen of the primary amine group.
2D NMR (HSQC, HMBC): Two-dimensional NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each proton and the carbon atom to which it is directly attached, allowing for definitive assignment of the -CH₂- groups and the protonated carbons of the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is instrumental in confirming the connectivity between the ethylamine side chain and the pyridine ring, for example, by showing a correlation from the Ar-CH₂ protons to the C3 and other nearby carbons of the pyridine ring.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | |||
| H-2 (Pyridine) | ~8.4-8.5 | Singlet / Doublet | Most downfield aromatic proton |
| H-4 (Pyridine) | ~7.5-7.7 | Doublet | |
| H-5 (Pyridine) | ~7.1-7.3 | Triplet / dd | |
| H-6 (Pyridine) | ~8.3-8.4 | Doublet | |
| -CH₂-Ar | ~2.8-3.0 | Triplet | Methylene group attached to pyridine |
| -CH₂-N | ~2.9-3.1 | Triplet | Methylene group attached to amine |
| -NH₂ | Variable | Broad Singlet | Solvent and concentration dependent |
| ¹³C | |||
| C-2 (Pyridine) | ~149-151 | ||
| C-3 (Pyridine) | ~135-137 | Carbon bearing the ethylamine group | |
| C-4 (Pyridine) | ~134-136 | ||
| C-5 (Pyridine) | ~123-125 | ||
| C-6 (Pyridine) | ~147-149 | ||
| -CH₂-Ar | ~35-37 | Methylene group attached to pyridine | |
| -CH₂-N | ~38-40 | Methylene group attached to amine |
Note: The values in this table are estimations based on typical chemical shifts for similar structural motifs and should be confirmed by experimental data.
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.
N-H Vibrations: The primary amine group (-NH₂) is characterized by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region of the IR spectrum. An N-H scissoring (bending) vibration is also expected around 1600 cm⁻¹. docbrown.info
C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group occurs just below 3000 cm⁻¹.
C=C and C=N Vibrations: The characteristic ring stretching vibrations of the pyridine ring, involving both C=C and C=N bonds, are observed in the 1400-1600 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibration of the aliphatic amine is typically found in the 1000-1250 cm⁻¹ range.
Raman spectroscopy provides complementary information. The aromatic ring vibrations often produce strong signals in the Raman spectrum, making it a useful tool for studying the pyridine moiety.
UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyridine ring in this compound is the primary chromophore. The spectrum is expected to exhibit absorption bands in the ultraviolet region, characteristic of heteroaromatic compounds. These absorptions are due to π → π* and n → π* electronic transitions. researchgate.net
π → π Transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (below 270 nm) and arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring.
n → π Transitions:* This transition involves the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. It is lower in energy, appearing at longer wavelengths (around 270-300 nm), and is typically of lower intensity compared to the π → π* transitions.
The solvent can influence the position and intensity of these bands; polar solvents can cause a shift in the absorption maxima.
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the molecular formula is C₇H₁₀N₂ with a molecular weight of approximately 122.17 g/mol . sigmaaldrich.com
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 122. A key fragmentation pathway for primary amines is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this cleavage occurs at the bond between the two ethyl carbons. This fragmentation is highly favorable as it leads to the formation of a stable, resonance-stabilized pyridinylmethyl radical and a prominent iminium cation fragment.
Major Fragmentation: The dominant fragmentation is the loss of a pyridinylmethyl radical (•CH₂-C₅H₄N) from the molecular ion, resulting in a base peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ cation. This is a characteristic fragmentation for primary ethylamines.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise bond lengths, bond angles, and intermolecular interactions. While XRD studies have been conducted on coordination complexes and hybrid materials incorporating the isomeric 2-(2-Aminoethyl)pyridine (B145717), a single-crystal structure of pure, unbound this compound is not widely reported in the literature. acs.org If a suitable crystal were grown, XRD analysis would reveal the exact conformation of the ethylamine side chain relative to the pyridine ring and detail the hydrogen bonding networks formed by the primary amine group in the solid state.
Computational Chemistry and Cheminformatics Studies
Computational methods are increasingly used to supplement and interpret experimental data, providing a deeper understanding of molecular properties.
Computational Chemistry: Density Functional Theory (DFT) is a common quantum mechanical method used to model the properties of molecules like this compound.
Geometry Optimization: DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can predict the lowest-energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available. niscpr.res.in
Electronic Properties: These calculations can determine the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition energies.
Spectra Prediction: Computational methods can simulate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. Similarly, NMR chemical shifts can be calculated to support the assignment of complex spectra.
Cheminformatics: Cheminformatics tools are used to classify and analyze chemical information. This compound belongs to the chemical class of 2-heteroarylethylamines, a structural motif present in many biologically active molecules. Its structure can be represented by various chemical identifiers that facilitate database searching and property prediction.
| Identifier Type | Value |
| SMILES | NCCc1cccnc1 sigmaaldrich.com |
| InChI | 1S/C7H10N2/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4,8H2 sigmaaldrich.com |
| InChI Key | NAHHNSMHYCLMON-UHFFFAOYSA-N sigmaaldrich.com |
These identifiers encode the connectivity of the molecule and are used in chemical databases and modeling software.
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state.
These calculations provide a detailed picture of the molecule's electronic properties and are crucial for predicting its vibrational modes. The theoretical vibrational frequencies obtained from DFT can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. While directly calculated frequencies often show systematic errors, they can be scaled to provide excellent agreement with experimental observations.
Table 1: Representative Calculated Vibrational Frequencies for a Substituted Pyridine Derivative (Note: This data is illustrative for a related compound and not specific to this compound)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3450 |
| C-H Stretch (Aromatic) | 3100 |
| C-H Stretch (Aliphatic) | 2950 |
| C=N Stretch (Pyridine Ring) | 1610 |
| C=C Stretch (Pyridine Ring) | 1580 |
| NH₂ Scissoring | 1590 |
| CH₂ Bending | 1450 |
| C-N Stretch | 1250 |
| Ring Breathing | 990 |
| C-H Out-of-Plane Bend | 800 |
Molecular Dynamics (MD) Simulations and Conformational Studies
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system over time. For this compound, MD simulations, often utilizing force fields like AMBER or CHARMM, are employed to explore its conformational landscape.
These simulations can reveal the different spatial arrangements (conformers) that the molecule can adopt due to the rotation around its single bonds, particularly in the ethylamine side chain. The relative energies of these conformers and the energy barriers for interconversion can be determined, providing insights into the molecule's flexibility and the most probable shapes it will assume in different environments. This information is crucial for understanding how this compound might interact with biological targets or other molecules.
Quantum Chemical Parameters
A suite of quantum chemical parameters, derived from DFT calculations, can be used to describe the global reactivity of this compound. These parameters are based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.
Ionization Potential (I): This is the energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO).
Electron Affinity (A): This is the energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO).
Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2) and chemical hardness as ω = μ² / (2η).
Table 2: Representative Quantum Chemical Parameters for a Substituted Pyridine Derivative (Note: This data is illustrative for a related compound and not specific to this compound)
| Parameter | Calculated Value (eV) |
|---|---|
| E_HOMO | -6.5 |
| E_LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity Index (ω) | 1.83 |
Solvent Effect Modeling using Continuum Solvation Models
The properties of a molecule can be significantly influenced by its solvent environment. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are used to simulate these solvent effects computationally. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.
For this compound, IEF-PCM calculations can predict how its electronic structure, geometry, and reactivity parameters change in different solvents. For instance, polar solvents are likely to stabilize charged or highly polar states of the molecule, which can affect its conformational preferences and reaction pathways. These models are essential for comparing theoretical predictions with experimental data, which are often obtained in solution.
Theoretical Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For reactions involving this compound, DFT calculations can be used to locate the geometry of the transition states and calculate their energies. This information is vital for determining the activation energy of the reaction and predicting its rate. By understanding the reaction mechanism at a molecular level, it is possible to predict how changes in the reactants or reaction conditions will affect the outcome of the reaction. For example, the mechanism of nucleophilic substitution or reactions involving the amino group can be theoretically investigated.
Future Research Directions and Emerging Opportunities
Exploration of Novel Therapeutic Targets and Polypharmacology
The traditional "one-target, one-drug" paradigm is increasingly being supplemented by polypharmacology, an approach that involves designing single chemical entities that can modulate multiple biological targets. This strategy is particularly promising for multifactorial diseases like neurodegenerative disorders and cancer. The 3-(2-Aminoethyl)pyridine scaffold is well-suited for this approach due to its versatile chemical nature, which allows for the incorporation of various pharmacophores.
Future research will likely focus on identifying novel combinations of therapeutic targets that can be simultaneously modulated by a single this compound derivative. This could involve targets within the same or different signaling pathways to achieve synergistic therapeutic effects and overcome drug resistance. The concept of polypharmacology offers a more predictable pharmacokinetic profile for multi-target-directed ligands (MTDLs), which can help avoid drug-drug interactions and improve patient adherence by simplifying dosing regimens nih.gov. Many recently marketed drugs that interact with multiple biological targets or disease pathways offer significant benefits over standard treatments nih.gov.
Design and Synthesis of Multi-Target Directed Ligands
Building on the principles of polypharmacology, the rational design and synthesis of Multi-Target Directed Ligands (MTDLs) based on the this compound core is a significant area of future research. The advancement of MTDLs is considered one of the most encouraging drug discovery methods for complex ailments nih.gov. MTDLs have a superior capability to influence the intricate balance of entire cellular networks compared to single-target drugs due to their simultaneous effects on various curative targets nih.gov.
A notable example of this approach involves the synthesis of coumarin-pyridine hybrids, which have been investigated as multifunctional agents for Alzheimer's disease. In one study, a series of coumarin-based scaffolds linked to pyridine (B92270) derivatives were synthesized and evaluated. These compounds demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in Alzheimer's pathology nih.gov. The most potent compound from this series showed significantly higher activity than the standard drug, donepezil, and also exhibited neuroprotective effects and the ability to reduce β-amyloid aggregation nih.gov.
| Compound Example | Target(s) | Therapeutic Area | Key Findings |
| Coumarin-Pyridine Hybrids | AChE, BuChE | Alzheimer's Disease | Potent dual inhibitors with neuroprotective and anti-amyloid aggregation properties nih.gov. |
| Tacrine-Chromene Derivatives | AChE, BuChE | Alzheimer's Disease | Developed as MTDLs, with some compounds showing strong inhibitory activity against both enzymes acs.org. |
Future efforts in this area will likely involve more sophisticated molecular modeling and synthetic strategies to create MTDLs with optimized potency, selectivity, and pharmacokinetic properties.
Advancements in Green Chemistry Approaches for this compound Synthesis
The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles. Traditional synthetic methods can be lengthy, involve complex operations, and have high production costs google.com. Future research will prioritize the development of more sustainable and efficient synthetic routes.
This includes the use of environmentally benign solvents, reusable catalysts, and one-pot multicomponent reactions to reduce waste and energy consumption. For instance, microwave-assisted synthesis has been recognized as a tool in green chemistry that offers advantages in various organic syntheses nih.gov. Research into pyridine-based catalysts, such as pyridine-2-carboxylic acid, has shown promise in facilitating high yields in short reaction times while adhering to green chemistry principles rsc.org. Such processes can exhibit high atom economy and a low E-factor (environmental factor), confirming their sustainability rsc.org. The development of methods using cheaper raw materials and shorter reaction times will be crucial for making the production of these compounds more economically viable and environmentally friendly google.com.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govmednexus.org These technologies can significantly accelerate the identification and optimization of novel drug candidates derived from the this compound scaffold.
AI and ML algorithms can be employed for:
Target Identification and Validation: Analyzing large biological datasets to identify novel therapeutic targets.
Virtual Screening: Screening vast libraries of virtual compounds to identify potential hits with desired activities.
QSAR Analysis: Developing quantitative structure-activity relationship models to predict the biological activity of new derivatives.
De Novo Drug Design: Generating novel molecular structures with optimized properties.
Predicting ADMET Properties: Forecasting the absorption, distribution, metabolism, excretion, and toxicity of drug candidates to reduce late-stage failures.
Machine learning techniques can enhance decision-making in pharmaceutical data across various applications, from hit discovery to de novo drug architectures, leading to more accurate outcomes nih.gov. The use of AI can make the drug development process more cost-effective and can, in some cases, reduce the need for extensive clinical trials through simulations mednexus.org. As these computational tools become more sophisticated, their integration into the drug discovery pipeline for this compound derivatives will become increasingly vital.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Target Validation | Using ML to analyze biological data and identify promising therapeutic targets. | Accelerates the discovery of new applications for derivatives. |
| Virtual Screening | Employing algorithms to screen large compound libraries against a specific target. | Reduces time and cost of identifying lead compounds. |
| Predictive Modeling | Creating models to predict efficacy, toxicity, and pharmacokinetic properties. | Improves the success rate of preclinical and clinical development. |
Development of Advanced Analytical Tools for In Vivo and Ex Vivo Studies
To fully understand the therapeutic potential and mechanism of action of this compound derivatives, the development of advanced analytical tools for in vivo and ex vivo studies is essential. These tools are crucial for assessing the pharmacokinetics, pharmacodynamics, and efficacy of new compounds charnwooddiscovery.com.
Future research will likely focus on:
High-Resolution Imaging Techniques: Utilizing advanced imaging to visualize the distribution of drug candidates in tissues and organs.
Sophisticated Mass Spectrometry: Employing techniques like UHPLC-MS for the sensitive and specific quantification of compounds and their metabolites in biological samples charnwooddiscovery.com.
Ex Vivo Drug Sensitivity Assays: Using patient-derived cells to test the efficacy of drug candidates and predict clinical response, which is central to precision medicine nih.gov. These assays can help identify synergistic interactions and optimal therapeutic strategies for individual patients nih.gov.
Biomarker Analysis: Developing and validating biomarkers to monitor drug response and disease progression charnwooddiscovery.com.
These advanced analytical methods will provide a deeper understanding of how this compound derivatives behave in biological systems, facilitating their translation from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Aminoethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of 3-(2-Nitroethyl)pyridine or through reductive amination of 3-pyridineacetaldehyde with ammonia. Key variables include catalyst selection (e.g., palladium on carbon, Raney nickel) and solvent polarity. For example, ethanol as a solvent enhances intermediate solubility, while elevated hydrogen pressure (3–5 atm) improves reaction efficiency . Yield optimization requires monitoring pH (neutral to slightly basic) and avoiding side reactions like over-reduction.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- NMR : In H NMR, the ethylamine chain (CH-CH-NH) appears as a triplet (δ ~2.8 ppm, J = 6.5 Hz) and a multiplet (δ ~3.3 ppm) for methylene protons adjacent to the amine. Pyridine ring protons resonate between δ 7.2–8.6 ppm .
- IR : Stretching vibrations for NH (3350–3300 cm) and C-N (1250–1150 cm) confirm the amine group. Pyridine ring C=C/C=N vibrations occur at 1600–1450 cm .
- Mass Spectrometry : The molecular ion peak (m/z 122.17) and fragmentation patterns (e.g., loss of NHCH group, m/z 79) validate the structure .
Q. How should this compound be stored to maintain stability, and what degradation products are likely under suboptimal conditions?
- Methodological Answer : Store at 4°C in airtight, amber glass containers under inert gas (N or Ar) to prevent oxidation and hygroscopic degradation. Prolonged exposure to light or moisture leads to imine formation (via amine oxidation) or hydrolysis to pyridine-3-ethanol. Regular purity checks via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) are advised .
Advanced Research Questions
Q. How does the protonation state of this compound influence its reactivity in coordination chemistry?
- Methodological Answer : The amine group (pKa ~9.78) and pyridine nitrogen (pKa ~4.24) dictate protonation-dependent ligand behavior . At pH < 4, both groups are protonated, favoring electrostatic interactions with anionic metal complexes (e.g., [FeCl]). At pH 5–8, the pyridine nitrogen remains deprotonated, enabling π-backbonding with transition metals like Pd(II) or Cu(I). This pH-dependent behavior is critical for designing metal-organic frameworks (MOFs) or catalytic systems .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in receptor binding (e.g., α4β2 nicotinic vs. serotonin receptors) arise from stereoelectronic effects and assay conditions. For example:
- Structural Analog Studies : Compare substituent effects (e.g., 5-methoxy vs. 6-fluoro indole derivatives) to identify pharmacophore requirements .
- Computational Docking : Use molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding mode consistency across receptor subtypes .
- Orthogonal Assays : Validate functional activity via calcium flux (FLIPR) and radioligand displacement (K measurements) to distinguish direct binding from allosteric modulation .
Q. How can computational chemistry predict the thermal stability of this compound in high-temperature reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs). Weak C-N bonds in the ethylamine chain (BDE ~65 kcal/mol) indicate susceptibility to cleavage above 150°C .
- Thermogravimetric Analysis (TGA) : Experimental TGA under N (heating rate 10°C/min) correlates with computational predictions, showing 5% mass loss at 160°C due to amine degradation .
Q. What are the challenges in chromatographic separation of this compound from by-products, and how can they be mitigated?
- Methodological Answer : Co-elution with polar by-products (e.g., unreacted pyridine-3-ethanol) is common. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
